N,N-dimethyl-2,4-diphenylpyrimidine-5-carboxamide
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Description
Scientific Research Applications
DNA Repair and Photolyase Function
- DNA Photorepair Mechanism : A study by Sancar (1994) delves into the role of photolyases, proteins repairing DNA damage induced by UV radiation, particularly focusing on the repair of cyclobutane pyrimidine dimers. Photolyases contain FADH- and a second chromophore, which could be methenyltetrahydrofolate (MTHF) or 8-hydroxy-5-deazariboflavin (8-HDF). These compounds are crucial for photolyase's DNA repair function, which involves energy transfer and electron interactions to repair UV-induced DNA damage (Sancar, 1994).
Polymer Chemistry and Materials Science
- Polyamides and Polyimides Synthesis : Spiliopoulos, Mikroyannidis, and Tsivgoulis (1998) discuss the synthesis of rigid-rod polyamides and polyimides derived from pyrimidine compounds. These materials are characterized by high thermal stability, solubility in polar solvents, and amorphous nature. Such properties are vital in the development of advanced materials for industrial applications (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).
Antitumor Activity and Drug Design
- Antitumor Evaluation : El-Naggar, Hassan, Awad, and Mady (2018) explored the design and synthesis of pyrazolopyrimidines for antitumor activity. These compounds demonstrated significant cytotoxic activities against liver and breast cancer cells, highlighting the potential of pyrimidine derivatives in cancer therapy (El-Naggar et al., 2018).
Fluorescence and Spectral Characterization
- Biological Activity of Pyrimidine Derivatives : Rani, Aminedi, Polireddy, and Jagadeeswarareddy (2012) synthesized novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes, which exhibited promising antioxidant activities. These compounds, based on the pyrimidine nucleus, show significant potential in biological applications due to their diverse activity spectrum (Rani et al., 2012).
Crystal Chemistry and Molecular Interactions
- Intermolecular Interactions in Crystal Chemistry : Malone, Murray, Dolan, Docherty, and Lavery (1997) investigated the crystal chemistry of compounds like N,N'-diphenylisophthalamide and related pyrimidine derivatives. Their study provides insights into the molecular conformations and intermolecular interactions, essential for understanding the material properties and designing new compounds (Malone et al., 1997).
Properties
IUPAC Name |
N,N-dimethyl-2,4-diphenylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-22(2)19(23)16-13-20-18(15-11-7-4-8-12-15)21-17(16)14-9-5-3-6-10-14/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOYMCJQERIMOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666557 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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